molecular formula C7H10BrNO2S2 B3156030 5-Bromo-N-isopropylthiophene-2-sulfonamide CAS No. 81597-54-8

5-Bromo-N-isopropylthiophene-2-sulfonamide

Cat. No.: B3156030
CAS No.: 81597-54-8
M. Wt: 284.2 g/mol
InChI Key: CDWTZOFXZRAQLW-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropylthiophene-2-sulfonamide is a heterocyclic compound with the molecular formula C₇H₁₀BrNO₂S₂ and a molecular weight of 284.19 g/mol . This compound is characterized by the presence of a bromine atom, an isopropyl group, and a sulfonamide group attached to a thiophene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropylthiophene-2-sulfonamide typically involves the bromination of N-isopropylthiophene-2-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isopropylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-N-isopropylthiophene-2-sulfonamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenesulfonamide
  • N-Isopropylthiophene-2-sulfonamide
  • 5-Chloro-N-isopropylthiophene-2-sulfonamide

Comparison

5-Bromo-N-isopropylthiophene-2-sulfonamide is unique due to the presence of both a bromine atom and an isopropyl group, which confer distinct chemical and biological properties. Compared to 5-Bromo-2-thiophenesulfonamide, the isopropyl group enhances its lipophilicity and potential for membrane permeability. Compared to N-Isopropylthiophene-2-sulfonamide, the bromine atom provides additional sites for chemical modification and potential biological activity .

Properties

IUPAC Name

5-bromo-N-propan-2-ylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2S2/c1-5(2)9-13(10,11)7-4-3-6(8)12-7/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWTZOFXZRAQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238273
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81597-54-8
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81597-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N-isopropylthiophene-2-sulfonamide
Reactant of Route 2
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5-Bromo-N-isopropylthiophene-2-sulfonamide
Reactant of Route 3
5-Bromo-N-isopropylthiophene-2-sulfonamide
Reactant of Route 4
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5-Bromo-N-isopropylthiophene-2-sulfonamide
Reactant of Route 5
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5-Bromo-N-isopropylthiophene-2-sulfonamide
Reactant of Route 6
5-Bromo-N-isopropylthiophene-2-sulfonamide

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